Home > Products > Screening Compounds P48448 > 1-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)ethan-1-one hydrochloride
1-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)ethan-1-one hydrochloride - 34685-21-7

1-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)ethan-1-one hydrochloride

Catalog Number: EVT-1722513
CAS Number: 34685-21-7
Molecular Formula: C12H16ClNO
Molecular Weight: 225.71 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Reductive Amination: A common approach, exemplified in the synthesis of angiotensin converting enzyme inhibitors, where 2,3,4,5-tetrahydro-1H-1-benzazepine-2,3-dione is reacted with L-amino acid derivatives. []
  • Cyclization of Phenylacetamides: Appropriately substituted benzaldehydes are converted to phenylacetic acids, which are then used to N-acylate arylethanolamines. The resulting phenylacetamides are reduced and cyclized to form benzazepine derivatives. This method was employed in the synthesis of O-Methyl derivatives of SK&F 82526. []
  • Friedel-Crafts Acylation: NH-protected 2,3,4,5-tetrahydro-1H-2-benzazepine can undergo regioselective acylation at the C-8 position. This method was applied to the synthesis of an acetylcholinesterase inhibitor. []
Molecular Structure Analysis

The molecular structure of benzazepine derivatives is characterized by the presence of a benzene ring fused to a seven-membered azepine ring. Substitutions at different positions on the ring system significantly influence the pharmacological activity and physicochemical properties. [, , , , , , , , , , , , , , , , , , , , , , , ]

Mechanism of Action
  • Dopamine Receptor Antagonism: R-(+)-7-chloro-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride (SCH23390) is a potent and selective dopamine D1 receptor antagonist. It blocks dopamine signaling, impacting cognitive functions and behaviors. [, , , , , , ]
  • G protein-coupled inwardly rectifying potassium (GIRK) channel inhibition: SCH23390 also directly inhibits GIRK channels, which can lead to membrane depolarization and action potential firing. []
  • Histamine H3 Receptor Antagonism: Derivatives like GSK189254 act as histamine H3 receptor antagonists, increasing the release of neurotransmitters involved in cognitive processes and potentially improving cognitive function. [, ]
  • Platelet-activating factor (PAF) Antagonism: Benzazepine derivatives like compound 21 in paper [] exhibit potent PAF antagonist activity, inhibiting platelet aggregation and protecting against PAF-induced lethality.
  • Angiotensin Converting Enzyme Inhibition: Derivatives like compound 5a in paper [] act as potent angiotensin converting enzyme inhibitors, leading to vasodilation and blood pressure reduction.
Physical and Chemical Properties Analysis

The physical and chemical properties of benzazepine derivatives depend on the nature and position of substituents. These properties can influence their solubility, stability, and pharmacokinetic behavior. Limited information on the physical and chemical properties of specific benzazepine derivatives is provided in the papers. [, ]

Applications
  • Investigating dopamine signaling pathways: SCH23390 is extensively used as a tool to study the role of dopamine D1 receptors in various physiological and pathological processes. [, , , , , , ]
  • Developing new therapeutics for cognitive disorders: H3 antagonists like GSK189254 are being investigated for their potential to treat Alzheimer's disease and other cognitive disorders. [, ]
  • Treating cardiovascular disorders: Angiotensin converting enzyme inhibitors based on benzazepine scaffolds are explored for their antihypertensive properties. []
  • Developing antiparasitic drugs: Certain tetrahydro-1-benzazepines have shown potential in combating diseases like Chagas disease and leishmaniasis. []
  • Studying the role of GIRK channels in cellular signaling: The discovery that SCH23390 inhibits GIRK channels provides a new tool for researchers to investigate the function of these channels. []

6-chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepin-7,8-diol (SK&F 82526)

Compound Description: SK&F 82526 is a dopamine-sensitive adenylate cyclase activator, demonstrating DA-1 agonist activity. It also exhibits renal vasodilator properties. []

R-(+)-7-chloro-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride (SCH23390)

Compound Description: SCH23390 is widely used as a highly selective antagonist of D1 dopamine receptors. In addition to its D1 receptor antagonism, it was discovered to inhibit G protein-coupled inwardly rectifying potassium (GIRK) channels. [, , , , , , , ]

Relevance: Both SCH23390 and 1-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)ethan-1-one hydrochloride belong to the class of tetrahydro-1H-3-benzazepines. SCH23390 has a methyl group at the 3-position, a chlorine at the 7-position, and a hydroxyl group at the 8-position, differentiating it from the target compound. []

R-(+)-7-chloro-8-hydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride (nor-methyl-SCH23390)

Compound Description: Nor-methyl-SCH23390 is a structural analog of SCH23390 lacking the methyl group at the 3-position. It was tested for its ability to block GIRK channels. []

Relevance: Nor-methyl-SCH23390 shares the core 2,3,4,5-tetrahydro-1H-3-benzazepine structure with 1-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)ethan-1-one hydrochloride. The presence of a chlorine at the 7-position and a hydroxyl group at the 8-position, and the absence of a methyl group at the 3-position distinguish it from SCH23390 and the target compound. []

R-(+)-2,3,4,5-tetrahydro-8-iodo-3-methyl-5-phenyl-1H-3-benzazepin-7-ol hydrochloride (iodo-SCH23390)

Compound Description: Iodo-SCH23390, another structural analog of SCH23390, has an iodine atom replacing the chlorine at the 7-position. It was also tested for its GIRK channel blocking activity. []

Relevance: Iodo-SCH23390 is a tetrahydro-1H-3-benzazepine derivative like 1-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)ethan-1-one hydrochloride. It features a methyl group at the 3-position, an iodine at the 7-position, and a hydroxyl group at the 8-position, setting it apart from the target compound. []

(±)-6-chloro-7,8-dihydroxy-3-allyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrobromide (SKF82958)

Compound Description: SKF82958 is a direct-acting dopamine D-1 agonist, which fully substituted for cocaine in a drug discrimination test in rats. [, ]

3-amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-acetic acid derivatives

Compound Description: These derivatives were synthesized as potential angiotensin converting enzyme inhibitors. []

Relevance: These derivatives are structurally related to 1-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)ethan-1-one hydrochloride through their shared 2,3,4,5-tetrahydro-1H-benzazepine core structure. The key difference lies in the presence of a 3-amino-2-oxo-1-acetic acid moiety at positions 1, 2, and 3 of the benzazepine ring in these derivatives, contrasting with the 7-acetyl substituent in the target compound. []

(2S)-2-hydroxy-3-methyl-N-[(2S)-1-{[(1S)-3-methyl-2-oxo-2,3,4,5-tetrahydro-1H-3-benzazepin-1-yl]amino}-1-oxopropan-2-yl]butanamide (LY450139, semagacestat)

Compound Description: LY450139 (semagacestat) is a γ-secretase inhibitor that has been investigated for its effects on amyloid-β (Aβ) peptides. []

Relevance: This compound possesses the 2,3,4,5-tetrahydro-1H-3-benzazepine core structure found in 1-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)ethan-1-one hydrochloride. The key distinction lies in the complex peptidic substituent linked to the nitrogen atom at position 1 of the benzazepine ring, as well as the presence of a methyl group at position 3. []

3-Phenyl-2-piperazinyl-5H-1-benzazepines

Compound Description: This series of compounds was synthesized and evaluated for their potential neuroleptic activity. Compounds with a 4-chloro or 4-fluoro substituent on the 3-phenyl group exhibited neuroleptic-like effects, potentially due to antidopaminergic properties. []

Relevance: The 3-phenyl-2-piperazinyl-5H-1-benzazepines are structurally related to 1-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)ethan-1-one hydrochloride through their shared benzazepine core, although they are in a partially unsaturated form. The presence of a phenyl group at position 3 and a piperazinyl substituent at position 2 differentiates them from the target compound. []

6-[(3-cyclobutyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)oxy]-N-methyl-3-pyridinecarboxamide hydrochloride (GSK189254)

Compound Description: GSK189254 is a novel histamine H3 receptor antagonist with high affinity for human and rat H3 receptors. It has been investigated for its therapeutic potential for the symptomatic treatment of dementia in Alzheimer’s disease and other cognitive disorders. [, , ]

Relevance: GSK189254 shares the 2,3,4,5-tetrahydro-1H-3-benzazepine core with 1-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)ethan-1-one hydrochloride. It differs by having a cyclobutyl group at the 3-position and a 6-[(N-methyl-3-pyridinyl)carboxamido]oxy substituent at the 7-position. []

Properties

CAS Number

34685-21-7

Product Name

1-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)ethan-1-one hydrochloride

IUPAC Name

1-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)ethanone;hydrochloride

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

InChI

InChI=1S/C12H15NO.ClH/c1-9(14)11-3-2-10-4-6-13-7-5-12(10)8-11;/h2-3,8,13H,4-7H2,1H3;1H

InChI Key

DGDHQQAMCAPHEC-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC2=C(CCNCC2)C=C1.Cl

Canonical SMILES

CC(=O)C1=CC2=C(CCNCC2)C=C1.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.